Benzyl 2,4-dichloro-5-iodonicotinate
Overview
Description
Benzyl 2,4-dichloro-5-iodonicotinate is an organic compound that belongs to the class of nicotinates It features a benzyl ester group attached to a nicotinic acid derivative, which is further substituted with chlorine and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,4-dichloro-5-iodonicotinate typically involves the esterification of 2,4-dichloro-5-iodonicotinic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process can be summarized as follows:
- Dissolve 2,4-dichloro-5-iodonicotinic acid in a suitable solvent like dichloromethane.
- Add benzyl alcohol and a catalytic amount of sulfuric acid.
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2,4-dichloro-5-iodonicotinate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The benzyl group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Major Products:
- Substitution reactions can yield various substituted nicotinates.
- Oxidation reactions can produce carboxylic acids.
- Reduction reactions can result in amines or other reduced derivatives.
Scientific Research Applications
Benzyl 2,4-dichloro-5-iodonicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzyl 2,4-dichloro-5-iodonicotinate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved can vary, but typically, the compound may act by binding to active sites or altering the conformation of target proteins, thereby modulating their activity.
Comparison with Similar Compounds
Benzyl 2,4-dichloronicotinate: Lacks the iodine atom, which may affect its reactivity and applications.
Benzyl 5-iodonicotinate: Lacks the chlorine atoms, which can influence its chemical properties.
2,4-Dichloro-5-iodonicotinic acid: The parent acid form without the benzyl ester group.
Uniqueness: Benzyl 2,4-dichloro-5-iodonicotinate is unique due to the presence of both chlorine and iodine atoms, which can impart distinct reactivity and biological activity. The benzyl ester group also enhances its solubility and potential for further chemical modifications.
Properties
IUPAC Name |
benzyl 2,4-dichloro-5-iodopyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2INO2/c14-11-9(16)6-17-12(15)10(11)13(18)19-7-8-4-2-1-3-5-8/h1-6H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQACAJTPDZNBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C(=CN=C2Cl)I)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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